molecular formula C11H11N3O B1675919 Makaluvamine A CAS No. 146555-78-4

Makaluvamine A

Cat. No.: B1675919
CAS No.: 146555-78-4
M. Wt: 201.22 g/mol
InChI Key: RUIRYCQUTHWLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Makaluvamine A is a pyrroloiminoquinone alkaloid originally isolated from marine sponges of the genus Zyzzya and Latrunculia. Its chemical structure features a tricyclic pyrrolo[4,3,2-de]quinoline core (C₁₁H₁₁N₃O; molecular weight: 201.22 g/mol) with a methyl group at the N-1 position and an amino group at C-7 . This compound exhibits potent cytotoxicity against various cancer cell lines, including neuroendocrine tumors (NETs), pancreatic cancer (PANC-1), and lung cancer, primarily through mechanisms such as topoisomerase II inhibition, DNA damage, and downregulation of oncogenic markers like c-Kit .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Makaluvamine A typically involves the preparation of a pyrroloiminoquinone intermediate. One efficient method employs the Larock indole synthesis, which allows for the formation of the pyrroloiminoquinone core structure. The process includes the following steps :

    Oxidation of tryptamine: to introduce hydroxyl groups at specific positions.

    Formation of an iminoquinone intermediate: through imine formation between the carbonyl group and the side chain amine.

    Further oxidation: to yield this compound.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for potential scale-up. The key steps involve the use of commercially available starting materials and efficient reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Makaluvamine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product formed from these reactions is this compound, along with various analogs depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Model Compound for Pyrroloiminoquinone Alkaloids

Makaluvamine A serves as a crucial model compound for studying the synthesis and properties of pyrroloiminoquinone alkaloids. Researchers utilize it to understand the synthetic pathways and mechanisms of action of related compounds. Its structural characteristics allow for the exploration of various chemical modifications that can enhance biological activity.

Biological Applications

Cytotoxic Effects on Cancer Cells

This compound has been extensively studied for its cytotoxic properties against various cancer cell lines. Notably, it exhibits significant activity against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7 and MDA-MB-468). The compound's mechanism of action involves the inhibition of topoisomerase II, leading to DNA double-strand breaks, which is critical for inducing apoptosis in cancer cells .

Case Study: Topoisomerase II Inhibition

A study demonstrated that several analogs of this compound were synthesized and evaluated for their ability to inhibit topoisomerase II. The results indicated that some analogs exhibited IC50 values superior to those of established topoisomerase II inhibitors like etoposide, suggesting potential for development as anticancer agents .

Medicinal Applications

Potential Anticancer Agent

This compound is being investigated for its potential as an anticancer drug. Its ability to induce DNA damage and apoptosis positions it as a promising candidate for further development. Studies have shown that it not only inhibits cell growth but also activates tumor suppressor pathways while inhibiting oncogenes .

Table 1: Summary of Cytotoxicity Studies on this compound Analogues

CompoundTarget Cell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
This compoundHCT-1160.046Etoposide0.054
Analog 1MCF-70.027Etoposide0.054
Analog 2MDA-MB-4680.042m-AMSA0.050

Antibacterial Properties

Recent studies have also explored the antibacterial properties of this compound and its analogs, particularly against Streptococcus mutans, a major contributor to dental caries. The compounds demonstrated significant anti-biofilm activity, indicating their potential use in dental applications .

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of 14 analogs of this compound, several compounds exhibited potent bactericidal activity against S. mutans with IC50 values ranging from 0.4 μM to 88 μM. These findings suggest that the anti-biofilm activity is independent of bactericidal activity in some cases, highlighting the need for further research into their mechanisms .

Mechanism of Action

Makaluvamine A exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with other molecular targets and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Makaluvamine A belongs to a broader family of pyrroloiminoquinone alkaloids, which share a common tricyclic core but differ in substituents and bioactivity. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Makaluvamine J

  • Structure : Differs from this compound by possessing a lipophilic side chain at N-9 and a cationic nitrogen at N-5 .
  • Bioactivity : Demonstrates superior potency against PANC-1 cells (IC₅₀ = 0.054 µM vs. This compound’s IC₅₀ = ~0.29 µM) due to enhanced DNA intercalation and selective growth inhibition .
  • SAR Insight : The N-9 side chain improves membrane permeability, while the N-5 methyl group stabilizes the cationic charge critical for DNA binding .

15-O-Acetyl Makaluvamine J

  • Structure : Acetylated derivative of Makaluvamine J at the C-15 hydroxyl group .
  • Bioactivity : Exhibits a 14-fold increase in potency against ovarian cancer (OVCAR-5: IC₅₀ = 8.6 nM) compared to Makaluvamine J, highlighting the role of acetylation in enhancing cellular uptake and target affinity .

Aleutianamine

  • Structure : A heptacyclic derivative with an additional fused ring system, distinguishing it from the tricyclic this compound .
  • Bioactivity : Shows selective cytotoxicity against PANC-1 (IC₅₀ = 0.054 µM) but broader activity across cancer types due to its extended planar structure, which facilitates stronger DNA interaction .

Functional Analogs

Compound Ic (Lung Cancer-Targeted Analog)

  • Structure: A tetracyclic derivative with a modified quinoline ring .
  • Bioactivity : Activates p53-dependent apoptosis and induces S-phase cell cycle arrest in lung cancer cells, a mechanism distinct from this compound’s topoisomerase II inhibition .

Comparative Data Table

Compound Core Structure Key Substituents IC₅₀ (µM) Primary Mechanism
This compound Tricyclic N-1 methyl, C-7 amino 0.29 Topo II inhibition, c-Kit downregulation
Makaluvamine J Tricyclic N-9 alkenyl side chain 0.054 DNA intercalation, selective growth inhibition
15-O-Acetyl Makaluvamine J Tricyclic C-15 acetyl group 0.0086 Enhanced target affinity
Aleutianamine Heptacyclic Extended fused ring system 0.054 DNA interaction, multi-target inhibition
DHN-II-84 Tricyclic (synthetic) Modified N-9 side chain N/A c-Kit inhibition, apoptosis induction
Compound Ic Tetracyclic (synthetic) Modified quinoline ring 0.11 p53 activation, PARP cleavage

Key Research Findings

Structural Determinants of Potency :

  • The N-9 position is critical for cytotoxicity; lipophilic side chains (e.g., in Makaluvamine J) enhance membrane permeability and DNA binding .
  • Cationic charges at N-5 (e.g., in Makaluvamine J) stabilize interactions with negatively charged DNA .

Mechanistic Divergence :

  • While this compound primarily targets topoisomerase II, its analogs like DHN-II-84 and Compound Ic exhibit additional pathways (c-Kit inhibition, p53 activation), reducing the risk of drug resistance .

Clinical Potential: Semi-synthetic derivatives (e.g., 15-O-Acetyl Makaluvamine J) have entered preclinical trials for pancreatic and ovarian cancers due to their nanomolar potency .

Biological Activity

Makaluvamine A, a marine-derived alkaloid, has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the current research on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Overview of this compound

This compound is part of a larger class of pyrroloiminoquinone alkaloids isolated from marine sponges. These compounds exhibit a range of pharmacological properties, including antimicrobial and cytotoxic effects. The unique structure of this compound contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Research has demonstrated that this compound and its analogs possess significant antibacterial properties. A study evaluated the antibacterial activity of 14 analogs against Streptococcus mutans, a common oral pathogen. The results indicated that several analogs exhibited bactericidal activities with IC50 values ranging from 0.4 μM to 88 μM. Notably, the most active N-Tosyl analogs displayed biofilm inhibitory concentrations that were significantly lower than their bactericidal activities, suggesting a potential for developing biofilm-selective inhibitors .

Table 1: Antibacterial Activity of Makaluvamine Analogues

CompoundBactericidal IC50 (μM)Biofilm IC50 (μM)
This compound0.40.1
N-Tosyl Analog5.00.05
Other Analog8810

Anticancer Activity

The anticancer properties of this compound have been extensively studied through both in vitro and in vivo models. In a comparative study involving four novel analogs, it was found that these compounds exhibited cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 0.097 to 2.297 μmol/L. The mechanism underlying this activity appears to involve the induction of apoptosis through the activation of key apoptotic markers such as p53 and caspases .

Case Study: Apoptosis Induction by this compound

In MCF-7 breast cancer cells treated with this compound:

  • Increased levels of p53/p-p53 were observed.
  • Activation of apoptotic pathways was confirmed via cleavage of poly(ADP)ribose polymerase (PARP) and caspases.
  • Downregulation of anti-apoptotic proteins like Bcl-2 was noted.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Topoisomerase Inhibition : Similar to other alkaloids in its class, it is believed that this compound inhibits topoisomerase II, which is crucial for DNA replication and repair in both bacterial and human cells .
  • Nicotinic Acetylcholine Receptor (nAChR) Modulation : Research indicates that some analogs may bind to nAChRs, affecting neurotransmission and potentially leading to neuroprotective effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is closely linked to its chemical structure. Variations in substituents at specific positions on the pyrroloiminoquinone core significantly impact its biological activity:

  • Position N-9 : The presence of a lipophilic side chain at this position enhances growth inhibitory activity against pancreatic cancer cells.
  • Position N-5 : Modifications here can reduce potency; thus, maintaining a quaternary nitrogen at this site is essential for optimal activity .

Table 2: Structure-Activity Relationships of Makaluvamines

PositionModification TypeEffect on Activity
N-9Lipophilic side chainIncreased potency
N-5AlkylationDecreased potency
N-1MethylationReduced selectivity

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Makaluvamine A and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as pyrroloiminoquinone scaffold construction, followed by purification via column chromatography and structural validation using NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For reproducibility, ensure reaction conditions (e.g., temperature, solvent systems) are meticulously documented, and purity is confirmed via HPLC (>95%) .

Q. How should researchers design in vitro assays to evaluate this compound’s anti-cancer activity?

  • Methodological Answer : Use established cancer cell lines (e.g., A549 for lung cancer) with cytotoxicity assays (MTT or SRB). Include dose-response curves (IC₅₀ calculations) and controls (e.g., cisplatin as a positive control). Validate apoptosis via flow cytometry (Annexin V/PI staining) and caspase activation (Western blot for caspases 8/9 and PARP cleavage). Replicate experiments in triplicate and report standard deviations .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize analogs with variations in substituents (e.g., halogenation, alkyl chain length) on the pyrroloiminoquinone core. Use computational tools (molecular docking) to predict binding affinity to targets like topoisomerase II or p53. Validate experimentally by comparing cytotoxicity and apoptotic induction across analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound (e.g., p53 activation vs. topoisomerase inhibition)?

  • Methodological Answer : Conduct comparative studies using p53-null vs. wild-type cell lines to isolate p53-dependent effects. Simultaneously, perform topoisomerase activity assays (DNA relaxation assays) to quantify enzymatic inhibition. Use siRNA knockdowns or pharmacological inhibitors to dissect pathways. Statistical analysis (ANOVA with post-hoc tests) should differentiate dominant mechanisms .

Q. What strategies optimize the translational potential of this compound analogs from in vitro to in vivo models?

  • Methodological Answer : Address pharmacokinetic limitations (e.g., solubility, metabolic stability) via prodrug design or nanoformulation. Use murine xenograft models to evaluate tumor suppression and toxicity profiles. Monitor bioavailability via LC-MS/MS and correlate with efficacy. Include dose-escalation studies to identify therapeutic windows .

Q. How should researchers analyze conflicting data on this compound’s cell-cycle arrest effects (e.g., S-phase vs. G2/M-phase arrest)?

  • Methodological Answer : Standardize cell synchronization protocols (e.g., serum starvation, thymidine block) to minimize variability. Perform time-course flow cytometry with BrdU/PI dual staining to track phase-specific arrest. Validate using cyclin/CDK expression profiles (Western blot) and compare results across independent labs .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound’s dual apoptotic/anti-angiogenic roles?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives, such as:

  • Population : Endothelial vs. cancer cells.
  • Intervention : this compound treatment under hypoxic vs. normoxic conditions.
  • Outcome : VEGF suppression (ELISA) vs. apoptosis (TUNEL assay).
    Use multivariate regression to assess confounding variables .

Q. How can researchers integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s polypharmacology?

  • Methodological Answer : Perform RNA-seq to identify differentially expressed genes (e.g., p53 targets) and tandem mass spectrometry for protein network analysis (e.g., apoptosis-related proteins). Use pathway enrichment tools (DAVID, STRING) and validate key nodes via CRISPR/Cas9 knockouts .

Q. Methodological Best Practices

Q. What statistical approaches are critical for validating this compound’s dose-dependent effects in heterogeneous tumor models?

  • Methodological Answer : Employ non-linear regression models (e.g., sigmoidal dose-response) and assess heterogeneity using cluster analysis. For 3D spheroid assays, use imaging software (ImageJ) to quantify volume reduction and apoptosis (Caspase-3 fluorescence). Report p-values with Bonferroni correction for multiple comparisons .

Q. How should NMR data for this compound derivatives be presented to ensure reproducibility?

  • Methodological Answer : Include full spectral parameters (solvent, frequency, temperature) and assign all peaks with δ values (ppm) and coupling constants (Hz). Provide DEPT, COSY, and HSQC spectra in supplementary materials. Cross-validate with computational NMR predictors (e.g., ACD/Labs) .

Q. What collaborative research models are effective for studying this compound’s mechanisms across disciplines (e.g., chemistry, pharmacology)?

  • Methodological Answer : Establish interdisciplinary teams with defined roles:
  • Chemists : Optimize synthesis and purity.
  • Biologists : Validate in vitro/in vivo activity.
  • Data Scientists : Analyze multi-omics datasets.
    Use project management tools (Gantt charts) and regular cross-team reviews to align milestones .

Properties

IUPAC Name

10-amino-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-5-6-2-3-13-8-4-7(12)11(15)10(14)9(6)8/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIRYCQUTHWLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCN=C3C2=C1C(=O)C(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163397
Record name Makaluvamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146555-78-4
Record name Makaluvamine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146555784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Makaluvamine A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Makaluvamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Makaluvamine A
Reactant of Route 2
Makaluvamine A
Reactant of Route 3
Makaluvamine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.